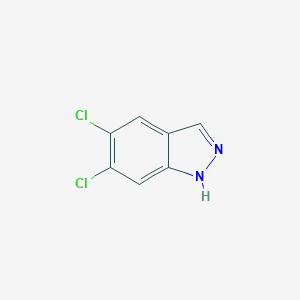
5,6-dichloro-1H-indazole
Übersicht
Beschreibung
5,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a solid substance and has a molecular weight of 187.03 .
Synthesis Analysis
Indazole derivatives, including 5,6-dichloro-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) .
Chemical Reactions Analysis
Indazole derivatives, including 5,6-dichloro-1H-indazole, have been involved in various chemical reactions . For example, one study reported the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions .
Physical And Chemical Properties Analysis
5,6-Dichloro-1H-indazole is a solid substance . It has a molecular weight of 187.03 .
Wissenschaftliche Forschungsanwendungen
1. Potential for Pain Management
Research indicates that compounds related to indazole, such as those derived from 5-(2-chlorophenyl)indazole, can act as antagonists of the TRPA1 ion channel. This suggests potential applications in managing inflammatory pain. For instance, one study optimized a compound to improve its in vitro activity against TRPA1, showing promise in rodent models of inflammatory pain (Rooney et al., 2014).
2. Anticancer Applications
Indazole derivatives have shown significant promise in anticancer research. For example, 6-aminoindazole-containing compounds demonstrated notable cytotoxicity in human colorectal cancer cell lines. One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent antiproliferative activity against colorectal cancer cells while showing non-cytotoxicity in normal cells (Ngo Xuan Hoang et al., 2022).
3. Medicinal Chemistry
Indazoles have a broad spectrum of biological and pharmaceutical applications. They have been recognized for their antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anti-cancer properties. The synthesis of novel heterocyclic systems based on indazoles could be key in developing next-generation pharmaceuticals (Gaikwad et al., 2015).
4. Material Science and Corrosion Inhibition
In the field of material science, indazole derivatives like 1-dodecyl-1H-indazole have been used to fabricate stable and hydrophobic films on copper surfaces, demonstrating superior performance in corrosion inhibition (Qiang et al., 2018).
5. Drug Development and Synthesis
Indazoles play a crucial role in drug discovery, acting as efficient isosteres for structures like indoles and benzimidazoles. They interact with diverse targets, highlighted by a growing number of biologically active indazole derivatives. The development of efficient synthesis methods for these compounds is critical in medicinal chemistry (Halland et al., 2009).
6. Antibacterial and Antifungal Properties
Indazole derivatives exhibit significant antimicrobial properties. They have been found to be effective against bacterial strains like Xanthomonas campstris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungal strain Candida albicans. This highlights their potential as antibacterial and antifungal agents (Panda et al., 2022).
7. Reactivity and Synthesis in Heterocyclic Chemistry
The reactivity of indazoles, such as the Davis-Beirut reaction, provides a method for constructing 2H-indazoles and their derivatives. This process is significant for the synthesis of multiple classes of indazoles, proving essential in chemical biology and medicinal chemistry (Zhu et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Indazole derivatives, including 5,6-dichloro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities . For example, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of NSCLC .
Eigenschaften
IUPAC Name |
5,6-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJBZZQBWIBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328595 | |
| Record name | 5,6-dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-indazole | |
CAS RN |
124691-76-5 | |
| Record name | 5,6-dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



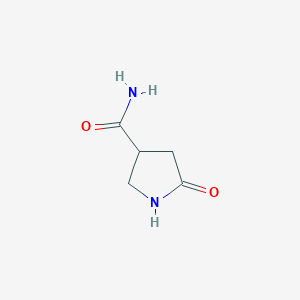




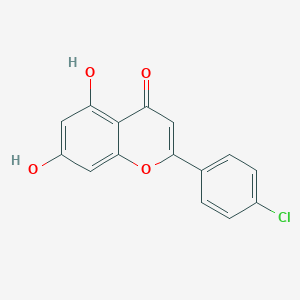



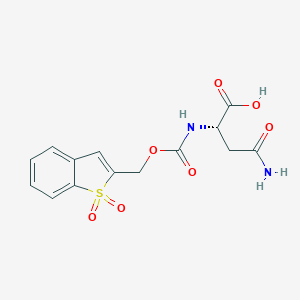
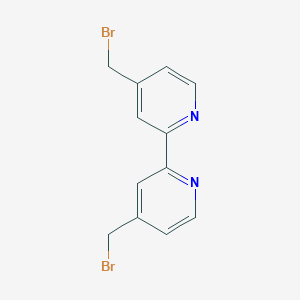
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)